(Propionyloxy)acetic acid
Description
(Propionyloxy)acetic acid, chemically designated as (2-propionyl-phenoxy)-acetic acid, is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.216 g/mol . Its CAS registry number is 19728-14-4, and it is structurally characterized by a phenoxy group substituted with a propionyloxy moiety (–O–CO–CH₂CH₃) and an acetic acid (–CH₂COOH) side chain. This compound is part of the broader class of acetic acid derivatives, where functional groups are appended to modulate reactivity, solubility, and biological activity. Its synthesis typically involves condensation reactions, such as the reaction of phenol derivatives with propionyl chloride in the presence of a base like triethylamine (TEA) .
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-propanoyloxyacetic acid |
InChI |
InChI=1S/C5H8O4/c1-2-5(8)9-3-4(6)7/h2-3H2,1H3,(H,6,7) |
InChI Key |
HJYGWLFMHCJRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for (Propionyloxy)acetic acid, breaking the ester bond to yield acetic acid and propionic acid or their derivatives.
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄), the ester group undergoes protonation, followed by nucleophilic attack by water. This results in cleavage of the C–O bond:
Key data :
Basic Hydrolysis (Saponification)
In alkaline media (e.g., NaOH), the ester is hydrolyzed to sodium acetate and sodium glycolate:
Key data :
Catalytic Deprotection
Lewis acid catalysts like AlCl₃/MCM-41 selectively cleave the propionyloxy group under mild conditions:
| Catalyst | Temperature | Solvent | Yield | Products |
|---|---|---|---|---|
| AlCl₃/MCM-41 | 130°C | Chlorobenzene | 68% | Acetic acid, Propionic acid |
Mechanism : The catalyst stabilizes the transition state for C–O bond cleavage, favoring selective deprotection without affecting other functional groups .
Thermal Decomposition
At elevated temperatures (>150°C), this compound undergoes decomposition:
Key data :
-
Major products: Acetic acid and acrylic acid.
-
Decomposition accelerates above 200°C, with carbon dioxide as a byproduct .
Salt Formation
The carboxylic acid group reacts with metals or bases to form salts:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| NaOH | Aqueous, room temp | Sodium glycolate | Pharmaceutical synthesis |
| Mg | Ethanol, reflux | Magnesium acetate | Catalysis |
Notable reaction :
Yields exceed 75% in ethanol at 70°C .
Stability and Reactivity
-
Air/Water Stability : Stable under ambient conditions but hydrolyzes in humid environments .
-
Reactivity Alerts : Forms explosive peroxides upon prolonged storage with oxygen .
Comparative Reaction Kinetics
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Acidic Hydrolysis | 52 | 3.2 × 10⁻⁴ |
| Catalytic Cleavage | 20 | 1.8 × 10⁻³ |
Lower activation energy for catalytic cleavage highlights its efficiency .
Comparison with Similar Compounds
Table 1: Comparison of Propionyloxy and Acetoxy Derivatives
| Property | This compound | Acetoxy Analog (e.g., 4a–c) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄ | C₁₀H₁₀O₄ |
| Molecular Weight (g/mol) | 208.216 | 194.18 |
| Substituent Chain Length | C3 (propionyl) | C2 (acetyl) |
| Synthetic Yield | 40–60% | Not reported |
Aryloxyacetic Acids
and highlight compounds like {4-[(2E)-3-phenylprop-2-enoyl]phenoxy}acetic acid (10a) and [2-(allyloxy)phenoxy]acetic acid.
- Functional Groups : 10a contains a cinnamoyl group (C₆H₅–CH=CH–CO–), while this compound has a simpler aliphatic chain.
- Spectroscopic Data: 10a shows distinct IR peaks at 1735–1704 cm⁻¹ (acid C=O) and 1662 cm⁻¹ (enone C=O), contrasting with propionyloxy’s ester C=O (~1740 cm⁻¹) .
- Molecular Weight: 10a (283.28 g/mol) is heavier due to the phenylpropenoyl group, impacting solubility and bioavailability .
Table 2: Structural and Physical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₁H₁₂O₄ | 208.216 | Phenoxy, propionyloxy, acetic acid |
| {4-[(2E)-3-phenylprop-2-enoyl]phenoxy}acetic acid (10a) | C₁₇H₁₄O₄ | 283.28 | Phenoxy, cinnamoyl, acetic acid |
| [2-(Allyloxy)phenoxy]acetic acid | C₁₁H₁₂O₄ | 208.21 | Phenoxy, allyloxy, acetic acid |
Benzoic Acid Derivatives
4-(Propionyloxy)benzoic acid (CAS 5422-80-0, ) replaces acetic acid with a benzoic acid backbone.
- Acidity : The aromatic ring in benzoic acid derivatives increases acidity (pKa ~4.2) compared to aliphatic this compound (pKa ~3.5–4.0) due to resonance stabilization of the conjugate base.
- Applications : Benzoic acid derivatives are widely used as preservatives, whereas this compound’s applications are less documented but may include polymer synthesis .
Esters vs. Acids
Allyl phenoxyacetate (CAS 7493-74-5, ) is an ester analog of this compound.
- Reactivity : The ester group (–COOR) is less acidic than the carboxylic acid (–COOH), making it more suitable for flavoring agents (e.g., FEMA 2038) rather than pharmaceutical synthesis.
- Physical Properties: Allyl phenoxyacetate has a lower density (1.102 g/mL) and molecular weight (192.21 g/mol) compared to this compound .
Other Acetic Acid Derivatives
lists derivatives with sulfonyl, phosphoranylidene, and thio groups. For example:
- (Phenylsulfonyl)acetic acid : Incorporates a sulfonyl group, enhancing electrophilicity and thermal stability.
- Key Difference : These derivatives exhibit divergent reactivity profiles due to electron-withdrawing substituents, unlike the electron-neutral propionyloxy group in this compound .
Q & A
Q. What analytical methods are recommended for quantifying (Propionyloxy)acetic acid hydrolysis kinetics?
A pH-sensitive colorimetric assay using cresol purple is effective for monitoring ester hydrolysis. The method involves dissolving the compound in 2.5 mM Bicine buffer (pH 8.3) with 0.2 M NaCl and tracking absorbance changes at 577 nm. The proton release during ester bond cleavage is detected via the indicator dye, with an extinction coefficient of .
Q. How should researchers prepare this compound derivatives to ensure stability during experiments?
Stability is maintained by storing the compound under inert conditions (e.g., nitrogen atmosphere) and avoiding contact with oxidizing agents. Temperature-controlled environments (e.g., 4°C for short-term storage) and desiccants are recommended to prevent decomposition into carbon monoxide or dioxide .
Advanced Research Questions
Q. How can variability in hydrolysis rate data for this compound be resolved under enzymatic conditions?
Conduct triplicate trials with enzyme concentrations ≤1.0 µM to minimize batch-to-batch variability. Include internal controls (e.g., acetic acid titrants) and validate enzyme activity using standardized substrates. Statistical tools like standard deviation analysis (e.g., ±0.0430 M) ensure reproducibility .
Q. What methodologies identify decomposition pathways of this compound under stress conditions?
Accelerated stability studies using HPLC/MS can detect breakdown products (e.g., propionic acid, glycolic acid). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation. Compatibility testing with lab reagents (e.g., DMSO) clarifies reaction pathways .
Q. How to optimize experimental designs for studying enzyme-catalyzed hydrolysis of this compound?
Apply Michaelis-Menten kinetics by varying substrate concentrations (1–10 mM) and enzyme levels (0.1–1.0 µM). Use pH-stat titration to maintain constant pH and track real-time kinetics. Include negative controls (e.g., enzyme-free reactions) to distinguish non-enzymatic hydrolysis .
Methodological Considerations
- Data Contradictions : Address discrepancies in hydrolysis rates by standardizing buffer ionic strength (e.g., 0.2 M NaCl) and validating spectrophotometer calibration with known standards .
- Toxicity Screening : Reference acute toxicity data (e.g., LD = 720 mg/kg in rats) and follow OECD guidelines for in vitro assays when evaluating biomedical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
